1-(Heptafluoropropyl)-2-iodocyclohexane

Description

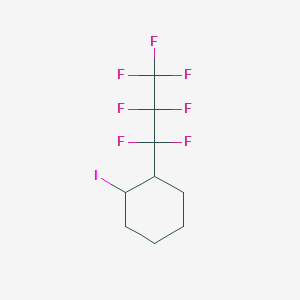

1-(Heptafluoropropyl)-2-iodocyclohexane is a halogenated cyclohexane derivative characterized by a heptafluoropropyl group and an iodine substituent on adjacent carbon atoms. It exists in both cis- and trans-isomeric forms, with distinct physical and chemical properties. The compound has a molecular formula of C₉H₁₀F₇I and a molecular weight of 378.07 g/mol . Its CAS numbers include 2728-75-8 (cis/trans mixture) and 4316-00-1 (trans-isomer) .

This compound is primarily used in synthetic chemistry as a fluorinated intermediate, particularly in the preparation of antithrombotic and antibacterial agents via reactions with isoquinoline derivatives . Its high fluorine content contributes to unique reactivity, thermal stability, and lipophilicity, making it valuable in pharmaceuticals and materials science.

Properties

IUPAC Name |

1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDPCHBOZHWKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379287 | |

| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-75-8 | |

| Record name | 1-(1,1,2,2,3,3,3-Heptafluoropropyl)-2-iodocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane, which undergoes iodination to form 2-iodocyclohexane.

Introduction of Heptafluoropropyl Group: The heptafluoropropyl group is introduced via a nucleophilic substitution reaction using a suitable heptafluoropropylating agent, such as heptafluoropropyl iodide.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.

Chemical Reactions Analysis

1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom, yielding cyclohexane derivatives.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Scientific Research Applications

1-(Heptafluoropropyl)-2-iodocyclohexane has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of materials with special properties, such as hydrophobicity and chemical resistance.

Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Heptafluoropropyl)-2-iodocyclohexane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its fluorinated structure may enhance the bioavailability and metabolic stability of derived compounds, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Properties of 1-(Heptafluoropropyl)-2-iodocyclohexane and Analogues

Fluorination Impact on Properties

- Reactivity: The heptafluoropropyl group in this compound enhances electrophilic substitution rates compared to non-fluorinated analogues like 1-(2,2-Difluoroethoxy)-2-iodocyclohexane. Fluorine’s electron-withdrawing effect stabilizes transition states in nucleophilic reactions .

- Thermal Stability : Fluorinated substituents increase thermal resistance. For example, this compound decomposes at higher temperatures (>200°C) than its difluoroethoxy counterpart .

- Toxicity : Fluorinated bicyclic compounds (e.g., 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) exhibit higher acute toxicity (pLD₅₀ = 2.27 in mice) compared to iodocyclohexane derivatives, likely due to enhanced bioavailability .

Isomer-Specific Behavior

- Trans-1-Iodo-2-(heptafluoropropyl)cyclohexane (CAS 4316-00-1) shows greater steric accessibility for iodine in substitution reactions compared to the cis-isomer, which may hinder reagent approach due to spatial constraints .

Notes

Biological Activity

1-(Heptafluoropropyl)-2-iodocyclohexane (CAS No. 2728-75-8) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a heptafluoropropyl group and an iodine atom. The presence of fluorine atoms significantly influences the compound's lipophilicity and reactivity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The heptafluoropropyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. This property allows it to modulate various biochemical pathways, particularly those involving membrane-bound receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by competing with natural substrates or through allosteric modulation.

- Receptor Modulation: It can act as a ligand for certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways related to metabolism and inflammation.

Biological Studies

Several studies have investigated the biological effects of this compound. Notable findings include:

- Antimicrobial Activity: Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, potentially due to its unique structure that disrupts bacterial membranes.

- Anti-inflammatory Effects: The compound has been explored for its potential to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Properties

In another study, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in managing conditions like arthritis.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceutical Development: Its unique properties make it a candidate for developing new drugs targeting metabolic disorders and infections.

- Chemical Synthesis: It serves as an intermediate in synthesizing other fluorinated compounds, which are valuable in agrochemicals and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.